molecular formula C13H15BrN2O2S B6327636 N-[4-(Bromomethyl)-2-benzothiazolyl]-carbamic acid 1,1-dimethylethyl ester CAS No. 936840-32-3

N-[4-(Bromomethyl)-2-benzothiazolyl]-carbamic acid 1,1-dimethylethyl ester

Cat. No. B6327636
CAS RN: 936840-32-3
M. Wt: 343.24 g/mol
InChI Key: PUWKMKJPJFODHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(Bromomethyl)-2-benzothiazolyl]-carbamic acid 1,1-dimethylethyl ester” is a chemical compound with the molecular formula C13H15BrN2O2S . It is also known as "2-(Boc-amino)-4-(bromomethyl)benzothiazole" . This product is intended for research use only.


Molecular Structure Analysis

The molecular weight of “this compound” is 343.24 g/mol . For a detailed molecular structure analysis, it is recommended to use specialized software or databases that can provide 3D molecular structures.

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

Research has focused on utilizing "N-[4-(Bromomethyl)-2-benzothiazolyl]-carbamic acid 1,1-dimethylethyl ester" as an intermediate in the synthesis of compounds with potent antihistaminic activity. Maynard et al. (1993) describe a method where this compound is used in the production of 4-(2-benzothiazoyl)piperidines, highlighting its role in developing new pharmacological agents (Maynard et al., 1993).

Development of HIV Protease Inhibitors

Patel et al. (2003) and Patel et al. (1997) have demonstrated the compound's application in creating chiral intermediates for the total synthesis of HIV protease inhibitors, such as Atazanavir and BMS-186318. These studies underscore its utility in producing stereoselectively reduced compounds critical for antiviral drug development (Patel et al., 2003); (Patel et al., 1997).

Asymmetric Esterification and Kinetic Resolution

Shiina et al. (2007) and Shiina et al. (2010) have applied the compound in the kinetic resolution of secondary benzylic alcohols and racemic alpha-arylalkanoic acids, respectively. These processes are essential for producing optically active carboxylic esters, demonstrating the compound's role in advancing synthetic chemistry and pharmaceutical ingredient preparation (Shiina et al., 2007); (Shiina et al., 2010).

Prodrug Formulation

Hansen et al. (1991) explored the use of carbamic acid esters, including "this compound," for formulating prodrugs of dopaminergic compounds. This research highlights the potential for developing new therapeutic agents with improved pharmacokinetic properties (Hansen et al., 1991).

Safety and Hazards

The safety data sheet for a related compound, “Methyl 4-(bromomethyl)benzoate”, indicates that it is considered hazardous. It may cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed and may cause allergy or asthma symptoms if inhaled . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

tert-butyl N-[4-(bromomethyl)-1,3-benzothiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2S/c1-13(2,3)18-12(17)16-11-15-10-8(7-14)5-4-6-9(10)19-11/h4-6H,7H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWKMKJPJFODHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2S1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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